molecular formula C18H18N2O5S B6575174 ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate CAS No. 1105219-76-8

ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate

Cat. No.: B6575174
CAS No.: 1105219-76-8
M. Wt: 374.4 g/mol
InChI Key: IZHCHGIJOAZGQL-UHFFFAOYSA-N
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Description

Ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 7: A 3,4-dimethoxyphenyl substituent, which contributes to electronic and steric effects.
  • Position 4: A keto group, critical for hydrogen bonding and π-stacking interactions in biological systems.

This compound is synthesized via nucleophilic substitution or esterification reactions, often involving chloroacetic esters and potassium carbonate in acetonitrile (e.g., as described in and ). Its structural complexity positions it as a candidate for pharmaceutical research, particularly in enzyme inhibition studies.

Properties

IUPAC Name

ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-4-25-15(21)8-20-10-19-16-12(9-26-17(16)18(20)22)11-5-6-13(23-2)14(7-11)24-3/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCHGIJOAZGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3,4-dimethoxyphenyl group is usually carried out via electrophilic aromatic substitution reactions. Finally, the ethyl acetate moiety is introduced through esterification reactions using ethyl alcohol and acetic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,2-d]pyrimidine core.

Scientific Research Applications

Ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituent at Position 7 Substituent at Position 3 Biological Activity/Application Reference
Ethyl 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetate (Target) 3,4-Dimethoxyphenyl Ethyl acetate Potential enzyme inhibition
Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate 4-Fluorophenyl Ethyl acetate Unspecified (Parchem product)
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino}benzoate Phenyl Acetamido benzoate Structural diversity for SAR studies
2-({3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(...)amide 3,4-Dimethoxyphenethyl Sulfanyl acetamide DGAT inhibition (hypothesized)

Key Observations :

  • Electron-Donating vs.
  • Ester vs. Amide Linkages : The ethyl acetate group in the target compound offers hydrolytic stability compared to the acetamido benzoate in , which may undergo enzymatic cleavage.

Key Observations :

  • The use of anhydrous potassium carbonate in acetonitrile () is a common strategy for ester formation but may require extended reaction times.
  • highlights challenges in achieving high yields for pyrimidine-linked esters due to steric hindrance.
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~370 (estimated) 2.8 <0.1 (aqueous) Moderate
Ethyl [7-(4-fluorophenyl)...]acetate 356.34 3.1 <0.05 High
N-(4-oxo-2-thioxo...)acetamide () 354.41 1.9 0.2 Low

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound increases hydrophobicity (LogP ~2.8) compared to analogues with polar amide linkages (: LogP ~1.9).
  • Fluorinated derivatives () exhibit lower aqueous solubility due to enhanced lipophilicity.

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